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Compound of Interest

Compound Name: Disulfo-ICG amine

Cat. No.: B12381631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical

properties of Disulfo-Indocyanine Green (ICG) amine, a near-infrared (NIR) fluorescent dye

with significant applications in biomedical research and drug development. This document

details its fluorescence spectrum, quantum yield, and the experimental protocols necessary to

characterize these properties.

Core Photophysical Properties
Disulfo-ICG amine is a derivative of Indocyanine Green (ICG), engineered to enhance water

solubility and provide a reactive primary amine group for covalent conjugation to biomolecules.

These modifications are crucial for its use in aqueous biological environments and for targeted

imaging applications. The additional sulfonate groups also help to reduce the propensity for

aggregation, a common issue with cyanine dyes that can lead to fluorescence quenching.[1]

The fluorescence of Disulfo-ICG amine lies within the near-infrared (NIR) window (700-900

nm), a region where biological tissues exhibit minimal absorbance and autofluorescence. This

property allows for deeper tissue penetration of excitation and emission light, making it an ideal

probe for in vivo imaging.
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The following tables summarize the key quantitative data for Disulfo-ICG amine and its parent

compound, ICG, for comparative purposes. It is important to note that photophysical properties

such as quantum yield are highly dependent on the solvent environment.[2]

Table 1: Spectroscopic Properties of Disulfo-ICG Amine and ICG

Property Disulfo-ICG Amine
Indocyanine Green
(ICG)

Reference

Excitation Maximum

(λex)
~780 - 790 nm ~780 - 789 nm [3][4]

Emission Maximum

(λem)
~810 - 820 nm ~813 - 820 nm [3]

Molar Extinction

Coefficient (ε)
225,000 M⁻¹cm⁻¹

~200,000 - 230,000

M⁻¹cm⁻¹

Stokes Shift ~30 - 40 nm ~24 - 30 nm

Table 2: Fluorescence Quantum Yield (Φf) in Various Solvents

Fluorophore Solvent Quantum Yield (Φf) Reference

Disulfo-ICG amine

derivative
Not Specified 0.028

Indocyanine Green

(ICG)
Water ~0.012 - 0.05

Indocyanine Green

(ICG)
Ethanol ~0.13 - 0.22

Indocyanine Green

(ICG)
DMSO ~0.13 - 0.42

Experimental Protocols
Accurate determination of the fluorescence quantum yield and the application of Disulfo-ICG
amine in bioconjugation require precise experimental procedures.
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Protocol 1: Relative Fluorescence Quantum Yield
Determination
The relative method is most commonly used to determine the fluorescence quantum yield of a

sample by comparing its fluorescence intensity to that of a standard with a known quantum

yield.

I. Required Equipment:

Spectrofluorometer: Capable of recording corrected emission spectra.

UV-Vis Spectrophotometer: For measuring absorbance.

Quartz Cuvettes: 1 cm path length.

II. Selection of a Suitable Standard:

Choose a quantum yield standard that absorbs and emits in a similar spectral region to

Disulfo-ICG amine. For the NIR region, a well-characterized dye like ICG in a specific

solvent (e.g., DMSO with a known Φf of 0.13) can be used.

The standard should be photochemically stable and have a well-documented quantum yield

in the chosen solvent.

III. Procedure:

Preparation of Solutions:

Prepare a series of dilute solutions of both the Disulfo-ICG amine and the standard dye in

the same high-purity solvent.

The concentrations should be adjusted to have absorbances between 0.01 and 0.1 at the

excitation wavelength to avoid inner filter effects.

Absorbance Measurements:

Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the

chosen excitation wavelength.
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Record the full absorbance spectrum to identify the absorption maximum.

Fluorescence Measurements:

Set the excitation wavelength of the spectrofluorometer to the same wavelength used for

the absorbance measurements.

Record the corrected fluorescence emission spectrum for each solution of the sample and

the standard.

It is crucial to use identical instrument settings (e.g., excitation and emission slit widths) for

both the sample and the standard.

Data Analysis and Calculation:

Integrate the area under the corrected fluorescence emission spectrum for each solution

to obtain the integrated fluorescence intensity (F).

Plot the integrated fluorescence intensity versus the absorbance at the excitation

wavelength for both the sample and the standard. The resulting plots should be linear.

The fluorescence quantum yield of the sample (Φx) is calculated using the following

equation:

Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

Where:

Φ is the fluorescence quantum yield.

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.

Protocol 2: Antibody Conjugation with Disulfo-ICG
Amine
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The primary amine group on Disulfo-ICG amine allows for its covalent attachment to

biomolecules, such as antibodies, through the formation of a stable amide bond with carboxylic

acid groups. This is typically achieved using carbodiimide chemistry (EDC/NHS).

I. Required Materials:

Disulfo-ICG amine

Antibody or protein to be labeled

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Reaction Buffer (e.g., PBS, pH 7.4)

Purification column (e.g., Sephadex G-25)

II. Procedure:

Activation of Antibody:

Dissolve the antibody in the reaction buffer.

Add a molar excess of EDC and NHS to the antibody solution to activate the carboxylic

acid groups.

Incubate the reaction mixture for 15-30 minutes at room temperature.

Conjugation Reaction:

Dissolve the Disulfo-ICG amine in the reaction buffer.

Add the Disulfo-ICG amine solution to the activated antibody solution. The molar ratio of

dye to protein can be optimized to achieve the desired degree of labeling.

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

Purification of the Conjugate:
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Remove the unreacted dye and coupling reagents by passing the reaction mixture through

a size-exclusion chromatography column (e.g., Sephadex G-25).

The first colored fraction will contain the labeled antibody.

Characterization of the Conjugate:

Degree of Labeling (DOL): Determine the ratio of dye molecules to protein molecules by

measuring the absorbance of the conjugate at 280 nm (for the protein) and the

absorbance maximum of the dye (~780 nm). The DOL can be calculated using the Beer-

Lambert law, correcting for the dye's absorbance at 280 nm.

Purity: Analyze the purified conjugate by SDS-PAGE to confirm the covalent attachment of

the dye to the antibody and to check for any aggregation.

Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
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Workflow for Relative Quantum Yield Determination.
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Workflow for Antibody Conjugation and Imaging.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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